methyl 4-chloro-1H-indazole-6-carboxylate
Overview
Description
“Methyl 4-chloro-1H-indazole-6-carboxylate” is a chemical compound with the CAS Number: 885519-19-7. It has a molecular weight of 210.62 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “methyl 4-chloro-1H-indazole-6-carboxylate” is 1S/C9H7ClN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
“Methyl 4-chloro-1H-indazole-6-carboxylate” is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 4-chloro-1H-indazole-6-carboxylate and its derivatives have been extensively explored for their chemical synthesis and properties. For instance, the synthesis of a series of halogenated 1-benzylindazole-3-carboxylic acids, including chloro and methyl derivatives, revealed potent antispermatogenic activity in some compounds, highlighting the compound's potential in biological applications (Corsi & Palazzo, 1976). Similarly, the study of methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC) provided insights into the photochemistry and vibrational spectra of matrix-isolated compounds, contributing to the understanding of photoisomerization processes (Lopes et al., 2011).
Biological Activities
The compound has also shown promise in various biological activities. For example, derivatives synthesized from indazole-3-carboxylic acid methyl ester demonstrated anti-inflammatory and analgesic properties, suggesting potential therapeutic applications (Reddy et al., 2015). Moreover, N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate have been studied for their structural and properties, revealing a decrease in susceptibility to acetylation and providing a basis for further chemical modifications (Dzygiel et al., 2004).
Pharmacological Potential
The pharmacokinetics of compounds related to methyl 4-chloro-1H-indazole-6-carboxylate, such as 1-[(4-chlorophenyl)methyl]-1H-indazole-3-carboxylic acid, have been investigated in rats, revealing insights into their serum and testicular concentrations and hinting at their antispermatogenic potency (Catanese et al., 1978). This pharmacological exploration extends the understanding of the compound's potential in medicinal chemistry.
Safety And Hazards
“Methyl 4-chloro-1H-indazole-6-carboxylate” is classified as a warning under the GHS07 pictogram. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 4-chloro-1H-indazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRIKQXUDWIOIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NN2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646174 | |
Record name | Methyl 4-chloro-1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-chloro-1H-indazole-6-carboxylate | |
CAS RN |
885519-19-7 | |
Record name | Methyl 4-chloro-1H-indazole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chloro-1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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